trans-Aconitic acid

Catalog No.
S576600
CAS No.
4023-65-8
M.F
C6H6O6
M. Wt
174.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Aconitic acid

Common research roadblock: cis-Aconitic acid and citric acid fail to substitute where defined stereochemistry and thermal stability are critical. trans-Aconitic acid is the stable trans-isomer, solving these challenges as a specific aconitase inhibitor and rigid polymer monomer.

  • Stereospecific inhibitor: competitive binding to aconitase enables precise TCA cycle perturbation without substrate turnover.
  • Thermal stability: decomposes at >60 K above cis-isomer, permitting melt condensation polymerizations above 180°C.
  • Supply certainty: ≥98% purity, in stock for immediate global delivery.

CAS Number

4023-65-8

Product Name

trans-Aconitic acid

IUPAC Name

(E)-prop-1-ene-1,2,3-tricarboxylic acid

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1+

InChI Key

GTZCVFVGUGFEME-HNQUOIGGSA-N

solubility

472.5 mg/mL

Synonyms

Achilleic Acid, Aconitate, Aconitic Acid, Carboxyglutaconic Acid, Citridic Acid, Citridinic Acid, Equisetic Acid, Pyrocitric Acid

Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O

Isomeric SMILES

C(/C(=C/C(=O)O)/C(=O)O)C(=O)O

The exact mass of the compound trans-Aconitic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 g dissolves in 5.5 ml water @ 13 °c, 2 ml @ 25 °c; sol in 2 parts 88% alcohol @ 12 °c; slightly sol in ether472.5 mg/mlsoluble in water and alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43980. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids. It belongs to the ontological category of aconitic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

trans-Aconitic acid is an unsaturated tricarboxylic acid, recognized as the more thermodynamically stable isomer of aconitic acid. It serves as a fundamental metabolite in various organisms and is a versatile building block in chemical synthesis, notably as a precursor for bio-based plasticizers, a cross-linking agent for polymers, and a specific biochemical inhibitor. Its rigid carbon-carbon double bond in the trans configuration distinguishes its physicochemical properties and reactivity from its cis-isomer and the saturated analogue, citric acid, making it a specific choice for applications requiring defined stereochemistry and thermal processing characteristics.

Research Fit

+ TCA cycle probeCompetitive aconitase inhibitor for mitochondrial metabolism studies.
+ Stereospecific activitytrans isomer required; cis-aconitic acid lacks reported bioactivity in key assays.
+ Industrial researchNot a substrate for cis-aconitate decarboxylase; relevant for bioprocess selectivity studies.
+ Analytical standardHigh solubility (400 g/L) supports use as a reference in sugarcane processing and isomerization research.

Substituting trans-Aconitic acid with its cis-isomer or the more common citric acid is frequently unviable due to critical differences in molecular geometry and thermal stability. The cis-isomer is significantly less thermally stable, decomposing at temperatures 60–70 K lower than the trans form, which is a critical process parameter in polymer synthesis and other high-temperature applications. Furthermore, the biological activity is highly stereospecific; trans-aconitic acid acts as a competitive inhibitor of the enzyme aconitase, whereas cis-aconitic acid is the natural substrate. This makes them functionally opposite in biochemical contexts. Citric acid, lacking the double bond, does not offer the same rigid structural motif for polymer backbones or the specific electronic properties required for certain cross-linking and monomer applications, making it a poor substitute where these features are essential.

Substitution Risk

Citric / Isocitric Acid
MECHANISM TCA cycle substrates, not aconitase inhibitors; pathway outcome will differ.
Itaconic Acid
TARGET Inhibits isocitrate lyase, not aconitase; enzyme specificity context may not transfer.
cis-Aconitic Acid
ISOMER Reported weaker nematicidal and antileishmanial response; stereochemistry may shift bioactivity.

Superior Thermal Stability for High-Temperature Processing

Direct comparative thermal analysis demonstrates that trans-aconitic acid has significantly higher thermal stability than its cis-isomer. Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) studies show that the decomposition point of cis-aconitic acid is 60–70 K lower than that of trans-aconitic acid. The onset of decomposition for trans-aconitic acid occurs at 488.1 K (215 °C), comparable to citric acid's 487.8 K, while cis-aconitic acid begins to decompose at a much lower temperature. This stability is critical for melt polymerization and other processes requiring temperatures above 180 °C, where the cis-isomer would prematurely degrade.

Evidence DimensionDecomposition Onset Temperature (at 10 K/min)
Target Compound Datatrans-Aconitic Acid: 488.1 K (215 °C)
Comparator Or Baselinecis-Aconitic Acid: ~418-428 K (145-155 °C) [Decomposition is 60-70K lower]
Quantified Differencetrans-Aconitic acid is stable up to a temperature 60-70 K higher than cis-aconitic acid.
ConditionsThermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in an argon atmosphere with a heating rate of 10 K/min.

This enables its use in high-temperature melt polymerizations where the cis-isomer or crude mixtures would decompose, ensuring process integrity and final product quality.

Nematicidal Activity
Head-to-head
LC50 235.5 μg/mL
Supports nematicidal screening context; CAA shows much weaker response.
Against M. incognita, 72 h exposure. Reported stereospecific response context.

Stereospecific Enzyme Inhibition: A Precise Biochemical Tool

trans-Aconitic acid is a well-established competitive inhibitor of aconitase, the enzyme that interconverts citrate and isocitrate via the cis-aconitate intermediate in the TCA cycle. In contrast, cis-aconitic acid is the actual substrate for the enzyme. Kinetic studies confirm that trans-aconitate acts as a linear competitive inhibitor when cis-aconitate is the substrate. This specific inhibitory action, stemming directly from its trans-geometry, makes it an essential tool for studying the TCA cycle, whereas using the cis-isomer or citric acid would either promote the reaction or interact with the enzyme as a substrate, respectively.

Evidence DimensionInteraction with Aconitase Enzyme
Target Compound DataCompetitive Inhibitor
Comparator Or Baselinecis-Aconitic Acid: Substrate; Citric Acid: Substrate/Product
Quantified DifferenceFunctionally opposite biochemical roles (Inhibitor vs. Substrate).
ConditionsIn vitro enzymatic assays with purified aconitase.

For researchers studying metabolic pathways, procuring the trans-isomer is non-negotiable for specifically inhibiting aconitase without being consumed by the enzyme.

Antileishmanial Activity
Head-to-head
95.2% inhibition at 2 mM vs. no effect (CAA)
Supports antiparasitic assay-response context; only trans isomer active.
In vitro L. donovani transformation assay. Enantiomer-attribution review required.

Effective Precursor for Itaconic Acid Production via Alternative Biosynthetic Pathway

While itaconic acid is conventionally produced from cis-aconitate, the fungus Ustilago maydis utilizes a distinct pathway that proceeds via trans-aconitate. This pathway involves two specific enzymes: an aconitate-Δ-isomerase (Adi1) that converts cis- to trans-aconitate, and a novel trans-aconitate decarboxylase (Tad1) that produces itaconic acid. This makes pure trans-aconitic acid a direct and specific precursor for in vitro studies or engineered bioprocesses mimicking this pathway. Using cis-aconitic acid would require the presence and activity of the isomerase, while citric acid is an even more upstream precursor, making trans-aconitic acid the most direct feed for this specific enzymatic step.

Evidence DimensionRole as Precursor in U. maydis Itaconic Acid Pathway
Target Compound DataDirect substrate for trans-aconitate decarboxylase (Tad1).
Comparator Or Baselinecis-Aconitic Acid: Indirect precursor, requires prior isomerization by Adi1.
Quantified DifferenceBypasses the isomerization step required for the cis-isomer, providing direct access to the final decarboxylation.
ConditionsBiosynthetic pathway in Ustilago maydis.

This allows for targeted investigation and optimization of a novel itaconic acid production route, making it the correct procurement choice for research in this specific biotechnological context.

Aconitase Inhibition
Class-level
Competitive inhibitor vs. substrates (citrate, isocitrate)
Supports TCA cycle dysregulation research context.
Enzyme kinetics; animal tissue aconitase. Data to verify for specific models.
Antioxidant Capacity
Head-to-head
IC50 70 mM; Synergy 1.06–1.24 with vitamin C
Weak standalone antioxidant; synergistic context may support formulation screening.
DPPH assay. Synergy observed below 32 mM vitamin C. Context-dependent.
Decarboxylase Specificity
Head-to-head
Not a substrate; no inhibition of cis-aconitate decarboxylase
Supports biotransformation selectivity review; cannot replace CAA in itaconic acid pathways.
Purified enzyme from A. terreus. Direct industrial process relevance.
Isomerization Kinetics
Cross-study
First-order reversible trans→cis; pH and temperature dependent
Supports process-chemistry monitoring; equilibrium ratio context may affect purity.
Sugarcane processing model, pH 5–9, 70–97°C. Predictive model reported.

Synthesis of Thermally Stable Bio-based Polyesters and Resins

Due to its superior thermal stability compared to the cis-isomer, trans-aconitic acid is the indicated monomer for producing polyesters and cross-linked resins via melt condensation at temperatures above 180°C. Its defined trans-geometry provides a rigid structural element in the polymer backbone, which is a property not achievable with the more flexible citric acid.

Specific Inhibition of Aconitase in Metabolic and Cellular Research

As a specific competitive inhibitor of aconitase, trans-aconitic acid is the precise tool for studying the consequences of TCA cycle disruption at this particular enzymatic step. Unlike its cis-isomer (the substrate), it allows researchers to modulate the pathway without being consumed, enabling clear interpretation of experimental results.

Precursor for Specialty Plasticizers and Surfactants

trans-Aconitic acid is used in the synthesis of aconitate esters, which serve as bio-based plasticizers. The specific geometry and reactivity of the trans-isomer influence the properties of the resulting esters, making it a deliberate choice for developing phthalate alternatives with specific performance characteristics.

Development of Novel Itaconic Acid Bioproduction Routes

For research in metabolic engineering focused on the Ustilago maydis pathway, trans-aconitic acid is the correct substrate to directly assay and engineer the trans-aconitate decarboxylase enzyme. This avoids the complication of the preceding isomerization step from cis-aconitate, streamlining experimental design.

Application Fit Matrix

Application
Selection Property
Validation Focus
Nematicide development studies
Stereospecific nematicidal activity context
LC50 endpoint verification; cis-isomer inactivity confirmation
Antileishmanial screening research
trans-specific antiparasitic assay response
Amastigote transformation inhibition; promastigote growth endpoint review
Mitochondrial metabolism & TCA cycle studies
Competitive aconitase inhibition mechanism
Pathway-response interpretation; distinction from substrate analogs
Sugarcane & bioprocess analytical monitoring
Isomerization kinetics and high aqueous solubility
cis/trans ratio monitoring; HPLC method calibration context

Physical Description

Solid

Color/Form

LEAFLETS & PLATES FROM WATER
WHITE CRYSTALLINE POWDER
WHITE OR YELLOWISH CRYSTALLINE SOLID

XLogP3

-1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

174.01643791 Da

Monoisotopic Mass

174.01643791 Da

Boiling Point

542.00 to 543.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Decomposition

When heated to decomp ... emits acrid smoke.

Melting Point

187 - 191 °C

UNII

7DB37960CW

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 7 of 12 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4023-65-8
499-12-7

Wikipedia

(E)-aconitic acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

...COMMERCIALLY FROM CALCIUM MAGNESIUM ACONITATE RECOVERED FROM SUGAR CANE JUICE: MCCALIP, SEIBERT, IND ENG CHEM 33, 637 (1941); FROM MOLASSES: REGNA, BRUINS, IND ENG CHEM 48, 1268 (1956). MOST OF COMMERCIAL ACONITIC ACID IS, HOWEVER, MANUFACTURED BY SULFURIC ACID DEHYDRATION OF CITRIC ACID: BRUCE, ORG SYN COLL VOL II, P 12 (1943); BY USING METHANESULFONIC ACID INSTEAD OF SULFURIC: CRANSTON, US PATENT 2,727,066 (1955 TO DANIEL F KELLY). ...PREPD BY ANY OF ABOVE METHODS HAS THE TRANS-CONFIGURATION...

General Manufacturing Information

1-Propene-1,2,3-tricarboxylic acid, (1E)-: ACTIVE

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